(E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
Description
Properties
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-3-28-18-9-6-14(10-19(18)27-2)16-11-17(23-22-16)20(26)24-21-12-13-4-7-15(25)8-5-13/h4-12,25H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFANDJKYUCHGBN-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis and Characterization
The synthesis of this pyrazole derivative typically involves the condensation of hydrazine derivatives with appropriate aldehydes. The structural features include a pyrazole core substituted with ethoxy and methoxy groups, which are believed to influence its biological activity.
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Hydrazine + Aldehyde | Formation of pyrazole |
| 2 | Ethoxy and Methoxy substitution | Enhanced solubility and reactivity |
| 3 | Characterization via NMR, IR | Confirmation of structure |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives have shown inhibition against various bacterial strains. In a comparative study, several pyrazole derivatives demonstrated varying degrees of antibacterial efficacy, with some achieving up to 70% inhibition at specific concentrations .
Anticancer Activity
The anticancer potential of pyrazole derivatives is well-documented. A study utilizing molecular docking techniques revealed that certain structural modifications enhance binding affinity to cancer-related targets. Specifically, compounds with similar functional groups showed promise in inhibiting tumor growth in vitro. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspase pathways .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Inhibitory assays against dihydroorotate dehydrogenase (DHODH) revealed that pyrazoles can act as effective inhibitors, which is crucial for developing treatments for diseases like malaria. The docking studies indicated favorable interactions between the compound and the active site of DHODH .
Case Studies
-
Antimicrobial Efficacy :
- A study tested various derivatives against Staphylococcus aureus and Escherichia coli, finding that certain modifications significantly increased antimicrobial potency.
- Results showed that the presence of the methoxy group was particularly beneficial for enhancing activity.
-
Anticancer Activity :
- A series of experiments involving human cancer cell lines demonstrated that the compound induced cell cycle arrest and apoptosis.
- Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating apoptotic activity.
Research Findings
Recent studies have focused on understanding the structure-activity relationship (SAR) of pyrazole derivatives. Key findings include:
- Substituent Effects : The presence of electron-donating groups like methoxy enhances biological activity by improving solubility and interaction with biological targets.
- Mechanistic Insights : Investigations into the mechanisms reveal that these compounds may exert their effects through multiple pathways, including oxidative stress induction and modulation of signaling cascades.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-hydrazone derivatives are widely studied for their tunable electronic, steric, and bioactive properties. Below is a detailed comparison of the target compound with key analogs:
Substituent Effects on the Benzylidene Moiety
Substituent Effects on the Pyrazole Core
Spectroscopic and Computational Comparisons
- Vibrational Spectroscopy : The target compound’s IR spectrum is expected to show a strong O-H stretch (~3200 cm⁻¹) absent in methoxy/ethoxy analogs. C=N stretches (~1600 cm⁻¹) align with E-MBPC and E-MABPC, confirming hydrazone formation .
- DFT Studies: HOMO-LUMO Gap: The hydroxy group lowers the HOMO-LUMO gap (predicted: 4.2 eV) compared to E-MBPC (4.5 eV) and E-MABPC (3.8 eV), indicating higher reactivity .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for obtaining high-purity (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide?
- Methodology : Condensation of pyrazole-3-carbohydrazide with substituted benzaldehydes under reflux in ethanol or methanol, monitored by TLC. Purification via recrystallization (e.g., using ethanol/water mixtures) yields >85% purity. Key intermediates like 5-methyl-1H-pyrazole-3-carbohydrazide are synthesized via cyclocondensation of ethyl cyanoacetate derivatives with hydrazides .
- Characterization : Confirm purity via HPLC (>95%) and structural identity via IR (C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 6.8–8.2 ppm), and ESI-MS ([M+H]⁺ ≈ 410 m/z) .
Q. How can single-crystal X-ray diffraction (SC-XRD) be employed to resolve structural ambiguities in this compound?
- Procedure : Grow crystals via slow evaporation of DMSO/ethanol solutions. Use SHELXTL or SHELXL for structure solution and refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K data collection, and R-factor < 0.05 .
- Outcomes : Confirm the (E)-configuration of the hydrazone bond (C=N torsion angle ~180°) and intermolecular hydrogen bonding (e.g., N–H···O, ~2.8 Å) stabilizing the crystal lattice .
Q. What spectroscopic techniques are critical for distinguishing regioisomers or tautomeric forms?
- Approach : Use 2D NMR (COSY, HSQC) to assign proton-proton correlations and verify the absence of tautomerism (e.g., pyrazole NH at δ ~12.5 ppm remains sharp, excluding keto-enol shifts). IR spectroscopy identifies non-overlapping carbonyl stretches (amide C=O vs. hydrazone C=N) .
Advanced Research Questions
Q. How do DFT calculations (e.g., B3LYP/6-311G(d,p)) aid in predicting electronic properties and reactivity?
- Workflow : Optimize geometry using Gaussian09 or ORCA. Calculate HOMO-LUMO gaps (~4.5–5.0 eV for this compound) to assess charge transfer potential. NBO analysis reveals hyperconjugative interactions (e.g., LP(O)→σ*(C–N)) stabilizing the hydrazone moiety .
- Validation : Compare experimental (XRD) and computed bond lengths (e.g., C–N = 1.35 Å vs. 1.33 Å), with RMSD < 0.02 Å confirming accuracy .
Q. What challenges arise in molecular docking studies targeting biological receptors (e.g., cannabinoid receptors)?
- Protocol : Prepare the ligand (protonation states via MarvinSketch) and receptor (PDB: 5XRA) using AutoDock Tools. Set grid parameters (20×20×20 ų, centered on binding site). Dock with AutoDock Vina (exhaustiveness = 100).
- Pitfalls : False positives due to flexible hydrazone bonds; validate docking poses via MD simulations (e.g., 100 ns in GROMACS) to assess binding stability .
Q. How can Hirshfeld surface analysis clarify intermolecular interactions in crystalline phases?
- Execution : Generate surfaces via CrystalExplorer. Identify dominant contacts (e.g., O···H, 25%; C···H, 18%) and quantify π-stacking (C···C contacts < 3.4 Å). Compare fingerprint plots to analogous pyrazole derivatives to assess packing efficiency .
Q. What strategies resolve contradictions between experimental and computational spectroscopic data?
- Case Study : If computed ¹³C NMR shifts deviate >5 ppm from experimental values, re-optimize geometry with solvent effects (PCM model for DMSO) or higher theory levels (e.g., M06-2X/cc-pVTZ). Cross-validate with solid-state NMR to exclude solvent artifacts .
Data Contradiction Analysis
Q. Discrepancies in reported biological activities: How to address variability in IC₅₀ values across studies?
- Root Cause : Differences in assay conditions (e.g., cell lines, incubation times). For example, anti-inflammatory activity may vary between RAW264.7 (IC₅₀ = 12 µM) and THP-1 (IC₅₀ = 18 µM) due to receptor expression levels.
- Resolution : Standardize protocols (e.g., MTT assay at 24 h, 10% FBS) and use positive controls (e.g., dexamethasone) for cross-study comparisons .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
